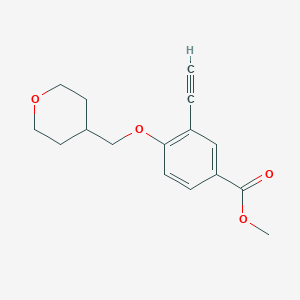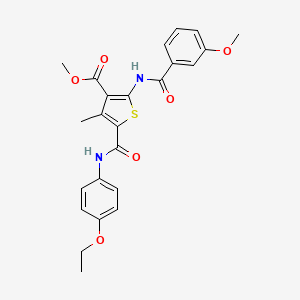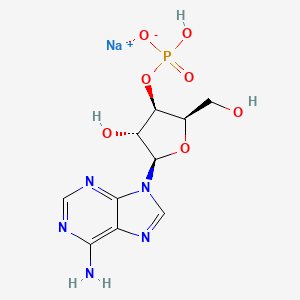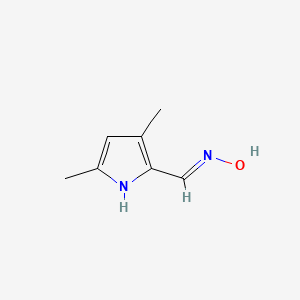
Lyso-GM1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lyso-GM1 is a derivative of the GM1 ganglioside, which is a sialic acid-containing glycosphingolipid. It is primarily found in the cell membranes of vertebrates, particularly in the nervous system. This compound lacks the fatty acid moiety present in GM1, making it more hydrophilic. This compound plays a significant role in various cellular processes, including cell recognition, signal transduction, and interaction with external ligands and membrane components .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lyso-GM1 can be synthesized from GM1 ganglioside through a one-pot reaction. The process involves the deacylation of GM1 using potassium hydroxide (KOH) in propan-1-ol under anoxic conditions. The optimal conditions for this reaction are 6 hours at 90°C with 0.2 N KOH and 1 mM GM1, yielding approximately 54% of this compound . The chemical structure of this compound is confirmed using proton nuclear magnetic resonance (1H-NMR) and fast atom bombardment mass spectrometry (FAB-MS) analyses .
Industrial Production Methods: Industrial production of this compound involves the use of sphingolipid ceramide N-deacylase to deacylate GM1 ganglioside derived from bovine brain. The product is then purified using thin-layer chromatography (TLC) to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions: Lyso-GM1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications in research and industry.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of aldehydes and carboxylic acids, while reduction can yield alcohols and amines.
Scientific Research Applications
Lyso-GM1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosphingolipid interactions and properties. In biology, this compound is employed to investigate cell membrane dynamics and signal transduction pathways. In medicine, it is used in the development of therapeutic agents for neurodegenerative diseases and as a biomarker for certain conditions . In industry, this compound is utilized in the production of diagnostic tools and as a component in various biochemical assays .
Mechanism of Action
Lyso-GM1 exerts its effects by interacting with specific molecular targets and pathways. It binds to cell membrane receptors and modulates signal transduction pathways involved in cell growth, differentiation, and apoptosis. The compound’s hydrophilic nature allows it to interact with both hydrophobic and hydrophilic regions of the cell membrane, facilitating its role in cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Lyso-GM1 include other ganglioside derivatives such as GM1, GM2, and GM3. These compounds share structural similarities but differ in their fatty acid content and specific biological functions .
Uniqueness: this compound is unique due to its lack of the fatty acid moiety, which makes it more hydrophilic compared to other gangliosides. This property allows it to interact differently with cell membranes and external ligands, making it a valuable tool in research and therapeutic applications .
Properties
CAS No. |
94458-59-0 |
|---|---|
Molecular Formula |
C55H97N3O30 |
Molecular Weight |
1280.4 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C55H97N3O30/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78)/b17-16+/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-/m0/s1 |
InChI Key |
ARKDJZHBBZECNE-LSYRYXEQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)





![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
